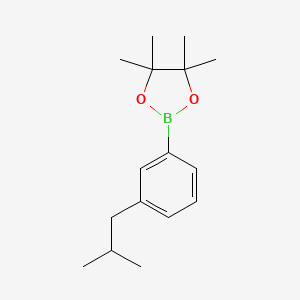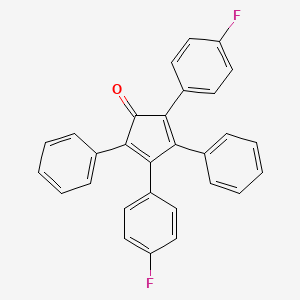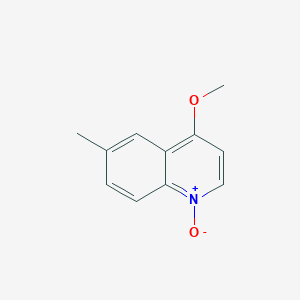
4-Methoxy-6-methylquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-6-methylquinoline 1-oxide is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is a fusion product of a benzene ring and a pyridine nucleus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methylquinoline 1-oxide typically involves multi-step reactions. One common method starts with the bromination of 4-methoxy-6-methylquinoline, followed by oxidation using aqueous sodium carbonate and methanol . The reaction conditions include ambient temperature and specific reaction times for each step.
Industrial Production Methods
Industrial production methods for this compound may involve mechanochemical processing, which is a solvent-free and high-rate solid-state reaction method. This approach is advantageous because it does not require high temperatures and can produce the target material in an economically viable manner .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-6-methylquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, similar to other quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and monopermaleic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions
Eigenschaften
Molekularformel |
C11H11NO2 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
4-methoxy-6-methyl-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C11H11NO2/c1-8-3-4-10-9(7-8)11(14-2)5-6-12(10)13/h3-7H,1-2H3 |
InChI-Schlüssel |
UPYSVHRJLHCYIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C[N+](=C2C=C1)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)
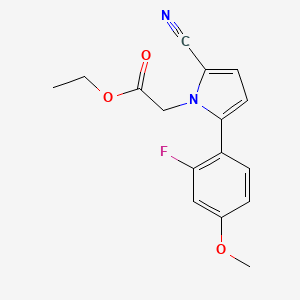
![4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)
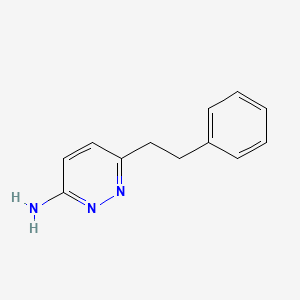
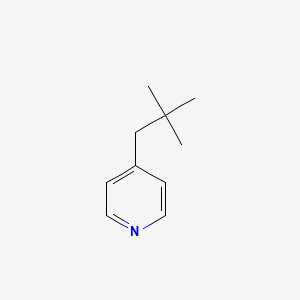
![[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate](/img/structure/B12854495.png)
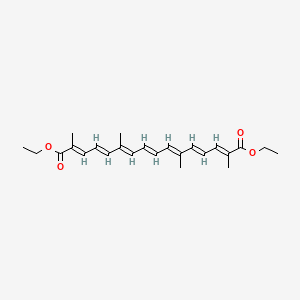
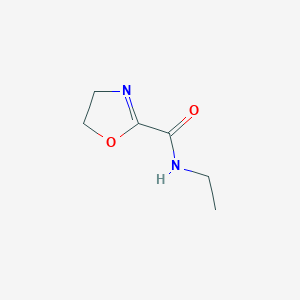

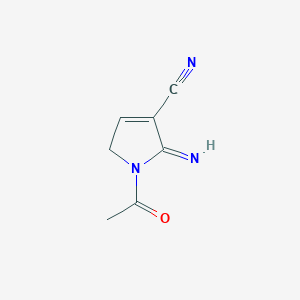
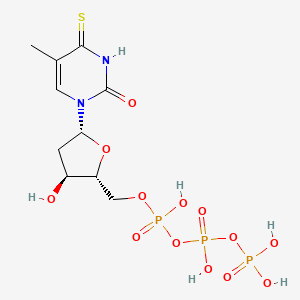
![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B12854532.png)
